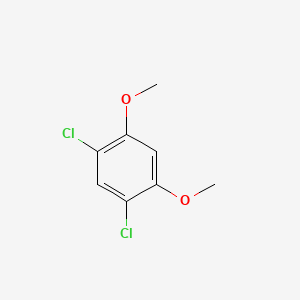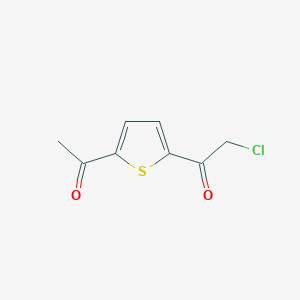![molecular formula C7H8F8O2 B3053109 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol CAS No. 50997-69-8](/img/structure/B3053109.png)
2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol
Übersicht
Beschreibung
2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol is a fluorinated alcohol compound with the molecular formula C7H10F8O2 . It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high chemical stability and low reactivity under standard conditions. This compound is used in various scientific and industrial applications, particularly in the synthesis of nanomaterials and as a surfactant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reaction of Hexafluoropropylene Oxide with Tetrafluoroethylene: This method involves the reaction of hexafluoropropylene oxide with tetrafluoroethylene in the presence of a catalyst to form 2,2,3,3,4,4,5,5-octafluoropentanol, which is then reacted with ethylene oxide to produce 2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]ethan-1-ol.
Reduction of Octafluoropentyl Ketone: Another method involves the reduction of octafluoropentyl ketone using a reducing agent such as lithium aluminum hydride to form 2,2,3,3,4,4,5,5-octafluoropentanol, which is subsequently reacted with ethylene oxide.
Industrial Production Methods: Industrial production typically follows the synthetic routes mentioned above but on a larger scale, using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Fluorinated aldehydes and carboxylic acids
Reduction: Fluorinated hydrocarbons
Substitution: Fluorinated ethers and amines
Wissenschaftliche Forschungsanwendungen
2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism of action of 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, altering their activity and stability due to the presence of fluorine atoms.
Pathways Involved: It affects metabolic pathways by modifying the activity of key enzymes involved in oxidation-reduction reactions and signal transduction.
Vergleich Mit ähnlichen Verbindungen
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
Comparison:
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Similar in structure but lacks the ethylene oxide moiety, making it less versatile in certain applications .
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Contains a methacrylate group, making it more suitable for polymerization reactions .
- Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: Contains an epoxide group, which makes it useful in epoxy resin formulations .
Eigenschaften
IUPAC Name |
2-(2,2,3,3,4,4,5,5-octafluoropentoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F8O2/c8-4(9)6(12,13)7(14,15)5(10,11)3-17-2-1-16/h4,16H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSXBVDLZTWPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(C(C(F)F)(F)F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600245 | |
| Record name | 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50997-69-8 | |
| Record name | 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















